H2L5186303

描述

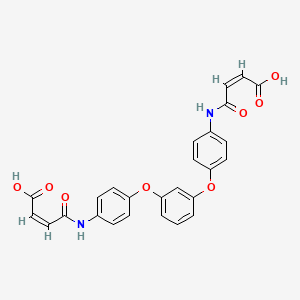

Structure

3D Structure

属性

IUPAC Name |

(Z)-4-[4-[3-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFPOTBCYPWQSH-DZDAAMPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)OC3=CC=C(C=C3)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H2L5186303: A Technical Guide to its Mechanism of Action as a Lysophosphatidic Acid Receptor 2 (LPA₂) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its therapeutic potential as demonstrated in preclinical models of allergic asthma and spinal cord injury. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Introduction to Lysophosphatidic Acid (LPA) and the LPA₂ Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[1][2] These receptors are involved in diverse biological processes, including cell proliferation, migration, survival, and inflammation.[1] The LPA₂ receptor subtype is coupled to multiple G protein families, including Gi/o, Gq/11, and G₁₂/₁₃, leading to the activation of various downstream signaling cascades.[3] Dysregulation of LPA signaling, particularly through the LPA₂ receptor, has been linked to the pathophysiology of several diseases, including cancer, fibrosis, and inflammatory conditions such as asthma.[4]

This compound: A Selective LPA₂ Receptor Antagonist

This compound has been identified as a potent and selective antagonist of the LPA₂ receptor. Its selectivity for LPA₂ over other LPA receptor subtypes, particularly LPA₁ and LPA₃, has been characterized in vitro.

Quantitative Data: Receptor Binding and Functional Inhibition

The inhibitory activity of this compound on LPA receptors has been quantified in LPA-elicited calcium mobilization assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency and selectivity for the LPA₂ receptor.

| Receptor Subtype | IC₅₀ (nM) | Reference |

| LPA₂ | 8.9 | |

| LPA₁ | 27354 | |

| LPA₃ | 1230 |

Mechanism of Action: Downstream Signaling Pathways

As an antagonist, this compound competitively binds to the LPA₂ receptor, preventing the binding of the endogenous ligand LPA and subsequently inhibiting the activation of downstream signaling pathways. The primary signaling cascades affected are those coupled to the Gq/11 and G₁₂/₁₃ proteins.

Inhibition of Gq/11-Mediated Calcium Mobilization

Activation of the Gq/11 pathway by LPA leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This compound blocks this LPA-induced calcium mobilization, a key indicator of its antagonistic activity.

Modulation of G₁₂/₁₃-Mediated Rho Signaling

The G₁₂/₁₃ pathway activation by LPA leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is crucial for cytoskeletal rearrangements, cell migration, and smooth muscle contraction. While direct studies on this compound's effect on the Rho pathway are limited, its antagonism of LPA₂ suggests an inhibitory role in Rho-mediated cellular responses.

Preclinical Efficacy in Allergic Asthma

The therapeutic potential of this compound has been extensively evaluated in a murine model of ovalbumin (OVA)-induced allergic asthma. In this model, this compound demonstrated significant efficacy in suppressing key features of the asthmatic phenotype.

Inhibition of Mast Cell Degranulation

Mast cell degranulation is a critical initiating event in the allergic cascade. This compound has been shown to inhibit antigen-induced degranulation of mast cells in a concentration-dependent manner, as measured by the release of β-hexosaminidase.

Reduction of Airway Inflammation and Hyperresponsiveness

In vivo studies have shown that administration of this compound, particularly before antigen sensitization and challenge, leads to a significant reduction in:

-

Airway hyperresponsiveness to methacholine.

-

Eosinophil and lymphocyte counts in bronchoalveolar lavage fluid (BALF).

-

Levels of Th2 cytokines, including IL-4, IL-5, and IL-13, in both BALF and lung tissue.

-

Mucin production and overall inflammatory scores in the lungs.

Quantitative Data from the OVA-Induced Asthma Model

| Parameter | Effect of this compound Treatment | Percentage Reduction (%) | Reference |

| Eosinophil Count (BALF) | Significant suppression when administered before sensitization and challenge | 60.9 - 63.7 | |

| Lymphocyte Count (BALF) | Significant decrease when administered before sensitization | 70.7 |

Therapeutic Potential in Spinal Cord Injury

Recent studies have highlighted the role of LPA and its receptors in the pathophysiology of spinal cord injury (SCI). The LPA₂ receptor has been identified as a key mediator of the detrimental effects of LPA following injury. While in vivo efficacy studies with this compound in SCI models are not yet published, its characterization as a potent and selective LPA₂ antagonist suggests its potential as a therapeutic agent in this context. Upregulation of LPA₂ transcripts has been observed in the spinal cord after contusion injury, and genetic deletion of the LPA₂ receptor has been shown to enhance motor skills and myelin sparing in mice with SCI.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes a common method for inducing an allergic asthma phenotype in BALB/c mice.

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

Nebulizer

Procedure:

-

Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS. Control mice receive PBS with alum only.

-

Challenge: On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1-2% OVA in saline for 20-30 minutes using a nebulizer. Control mice are challenged with saline only.

-

Drug Administration: this compound or vehicle is typically administered i.p. at a specified dose either before sensitization, before challenge, or both, depending on the experimental design.

-

Outcome Measures: 24-48 hours after the final challenge, assess airway hyperresponsiveness, collect BALF for cell counts and cytokine analysis, and harvest lung tissue for histology and gene expression analysis.

Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay quantifies mast cell degranulation by measuring the activity of the released enzyme β-hexosaminidase.

Materials:

-

RBL-2H3 cells (rat basophilic leukemia cell line)

-

Anti-dinitrophenyl (DNP) IgE

-

DNP-human serum albumin (HSA)

-

Tyrode's buffer or similar physiological buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

96-well plates

-

Plate reader

Procedure:

-

Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Drug Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Challenge: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) and incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Enzyme Reaction: In a new plate, mix the supernatant with the PNAG substrate solution and incubate for 60 minutes at 37°C.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 405 nm. The amount of β-hexosaminidase released is proportional to the level of degranulation.

LPA-Elicited Calcium Mobilization Assay

This assay measures the antagonistic effect of this compound on LPA-induced intracellular calcium release.

Materials:

-

Cells expressing the LPA₂ receptor (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

LPA

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

-

Cell Plating: Plate the LPA₂-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

-

Compound Addition: Add various concentrations of this compound or vehicle to the wells and incubate for a specified period.

-

LPA Stimulation and Measurement: Place the plate in the FLIPR instrument. Inject a solution of LPA to stimulate the cells and simultaneously measure the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the LPA-induced fluorescence signal.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that acts as a potent and selective antagonist of the LPA₂ receptor. Its mechanism of action involves the inhibition of LPA-induced downstream signaling, leading to the suppression of key pathological processes in inflammatory diseases such as asthma. Further investigation into its efficacy in other LPA₂-mediated conditions, such as spinal cord injury, is warranted. The experimental protocols provided herein offer a foundation for continued research into the pharmacological properties and therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detecting degranulation via hexosaminidase assay [protocols.io]

An In-depth Technical Guide to the LPA2 Receptor Binding Affinity of H2L5186303

This technical guide provides a comprehensive overview of the lysophosphatidic acid 2 (LPA2) receptor binding characteristics of the antagonist H2L5186303. The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Core Compound Properties and Binding Affinity

This compound is a potent and selective antagonist for the LPA2 receptor.[1] It is a small molecule with the following chemical properties:

| Property | Value |

| Molecular Weight | 488.45 |

| Formula | C26H20N2O8[1] |

| CAS Number | 139262-76-3[1][2] |

The binding affinity and selectivity of this compound have been primarily characterized through functional antagonism in cellular assays.

The inhibitory concentration (IC50) values demonstrate the compound's high potency and selectivity for LPA2 over other LPA receptor subtypes, namely LPA1 and LPA3.[1]

| Receptor Subtype | This compound IC50 (nM) | Selectivity vs. LPA2 |

| LPA2 | 8.9 | 1x |

| LPA1 | 27354 | ~3073x |

| LPA3 | 1230 | ~138x |

Note: These values were determined in an LPA-elicited calcium mobilization assay. The selectivity profile of this compound against LPA4, LPA5, and LPA6 receptors has not been reported.

Experimental Protocols

The characterization of this compound relies on specific in vitro cellular assays. The detailed methodologies for key experiments are provided below.

This assay is a common method to determine the potency of antagonists for Gq-coupled GPCRs like LPA2. The principle involves measuring the inhibition of agonist-induced intracellular calcium release in the presence of the antagonist.

Experimental Workflow:

-

Cell Culture: Cells endogenously or recombinantly expressing the target LPA receptor (e.g., LPA2) are cultured to an appropriate density in multi-well plates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which exhibits a change in fluorescence intensity upon binding to free intracellular calcium.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist, this compound, for a defined period to allow for receptor binding.

-

Agonist Stimulation: The natural agonist, lysophosphatidic acid (LPA), is added at a fixed concentration (typically EC50 or EC80) to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The antagonist's inhibitory effect is quantified by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

This functional assay assesses the inhibitory effect of this compound on a downstream cellular response mediated by LPA2 signaling in mast cells.

Experimental Workflow:

-

Cell Sensitization: Rat basophilic leukemia cells (RBL-2H3) are sensitized overnight with anti-dinitrophenyl immunoglobulin E (DNP-IgE). This allows IgE to bind to FcεRI receptors on the cell surface.

-

Antagonist Treatment: The sensitized cells are treated with various concentrations of this compound for 30 minutes prior to antigen challenge.

-

Antigen Challenge: Degranulation is induced by challenging the cells with the antigen, dinitrophenyl-human serum albumin (DNP-HSA).

-

Supernatant Collection: After incubation, the cell supernatant is collected. This supernatant contains β-hexosaminidase released from degranulated cells.

-

Enzyme Assay: The β-hexosaminidase activity in the supernatant is measured using a colorimetric substrate. The amount of enzyme released is proportional to the extent of degranulation.

-

Data Analysis: The results are expressed as a percentage of the degranulation observed in the positive control (antigen challenge without antagonist). This compound was shown to inhibit β-hexosaminidase release in a concentration-dependent manner.

LPA2 Receptor Signaling

LPA receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular events. LPA2 couples to multiple heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, to trigger various downstream signaling cascades. This compound, as an antagonist, blocks the initiation of these pathways by preventing LPA from binding to the receptor.

Key Signaling Pathways Downstream of LPA2 Activation:

-

Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which is the basis for the calcium mobilization assay.

-

Gi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits can also activate other effectors like PLC and ion channels.

-

G12/13 Pathway: Activation of Rho GTPases (e.g., RhoA), which in turn activate Rho-associated kinase (ROCK). This pathway is crucial for cytoskeletal reorganization, stress fiber formation, and cell migration.

The antagonism of these pathways by this compound has been shown to suppress allergic airway inflammation, reduce eosinophil infiltration, and inhibit mast cell degranulation.

References

H2L5186303: A Potent LPA2 Receptor Antagonist and Its Impact on Apoptotic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a member of the G protein-coupled receptor family. Lysophosphatidic acid (LPA) signaling is implicated in a myriad of cellular processes, including cell proliferation, migration, and survival. The LPA2 receptor subtype, in particular, has been shown to play a complex and often context-dependent role in the regulation of apoptosis, or programmed cell death. Dysregulation of apoptotic pathways is a hallmark of numerous diseases, including cancer, making the modulation of these pathways a critical area of therapeutic research. This technical guide provides a comprehensive overview of the effects of this compound on apoptosis, detailing the underlying signaling mechanisms and providing established experimental protocols for its investigation.

Core Concepts: this compound and LPA2 Signaling in Apoptosis

This compound exerts its biological effects by selectively inhibiting the LPA2 receptor. The downstream consequences of this inhibition on apoptosis are multifaceted and can lead to either the induction or prevention of cell death, depending on the cellular context and the prevailing signaling network.

Two primary signaling pathways are recognized to be modulated by LPA2 and, consequently, by this compound:

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the LPA2 receptor can, in some cellular systems, lead to the stimulation of the MAPK cascade, which includes ERK1/2, p38, and JNK. This pathway can promote apoptosis by influencing the expression and localization of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of executioner caspases. By antagonizing the LPA2 receptor, this compound can block these pro-apoptotic signals.

-

The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Conversely, LPA2 signaling has also been shown to promote cell survival through the activation of the PI3K/Akt pathway. Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic targets, thereby inhibiting apoptosis. In this context, this compound would be expected to inhibit this pro-survival signaling, thus promoting apoptosis.

The dual nature of LPA2 signaling in apoptosis underscores the importance of empirical investigation in specific cellular and disease models to elucidate the precise effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its effects on apoptosis-related parameters.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor | Value | Assay | Reference |

| IC50 | LPA2 | 8.9 nM | LPA-elicited calcium mobilization | [1] |

| IC50 | LPA3 | 1230 nM | LPA-elicited calcium mobilization | [1] |

| IC50 | LPA1 | 27354 nM | LPA-elicited calcium mobilization | [1] |

Table 2: In Vitro Effects of this compound on Apoptosis

| Cell Line | Treatment | Concentration | Effect | Reference |

| PC12 cells | LPA + LPA2 antagonist | Not Specified | Mitigated LPA-induced neuronal injury and mitochondrial dysfunction | [2][3] |

| PC12 cells | LPA + LPA2 antagonist | Not Specified | Blocked the decrease in Bcl-2 mRNA and protein levels induced by LPA | |

| PC12 cells | LPA + LPA2 antagonist | Not Specified | Blocked the translocation of Bax and the activation of caspase-3 induced by LPA |

Table 3: In Vivo Administration of LPA2 Modulators

| Animal Model | Compound | Dosage | Route of Administration | Effect on Apoptosis | Reference |

| BALB/c Mice (Ovalbumin-Induced Allergic Asthma) | This compound | 1 mg/kg | Intraperitoneal | Not directly assessed in this study | |

| C57BL/6 and LPA1 knockout mice (γ-irradiation-induced apoptosis) | OTP (LPA mimic) | Not Specified | Oral | Reduced apoptotic bodies and activated caspase-3 positive cells (effect absent in LPA2 knockout mice) |

Signaling Pathways and Experimental Workflows

LPA2 Receptor-Mediated Apoptosis Signaling

The following diagram illustrates the dual signaling pathways downstream of the LPA2 receptor that are involved in the regulation of apoptosis. This compound, as an antagonist, would inhibit these pathways.

Experimental Workflow for Assessing this compound-Induced Apoptosis

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on apoptosis in a cancer cell line.

Detailed Experimental Protocols

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS (Fixative)

-

0.25% Triton™ X-100 in PBS (Permeabilization Reagent)

-

DNase I and DNase I Buffer (for positive control)

-

TdT Reaction Buffer and TdT Enzyme

-

Labeled dUTPs (e.g., Br-dUTP or fluorescently-labeled dUTP)

-

Staining Buffer (e.g., containing Hoechst for nuclear counterstaining)

-

Coverslips and microscope slides

-

Humidified chamber

Procedure for Cultured Cells on Coverslips:

-

Cell Seeding: Seed cells onto coverslips in a culture plate and culture overnight.

-

Induction of Apoptosis: Treat cells with this compound and/or a known apoptosis inducer for the desired time. Include untreated and vehicle-treated controls.

-

Fixation: Remove the culture medium and wash the cells once with PBS. Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells twice with PBS. Add 0.25% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.

-

Positive Control (Optional): For a positive control well, treat with DNase I solution for 30 minutes at room temperature to induce DNA strand breaks.

-

TdT Reaction: Wash cells twice with deionized water. Add TdT reaction buffer and incubate for 10 minutes at room temperature. Remove the buffer and add the TdT reaction cocktail (containing TdT enzyme and labeled dUTPs). Incubate for 60 minutes at 37°C in a humidified chamber.

-

Staining and Mounting: Wash the cells twice with a wash buffer (e.g., 3% BSA in PBS). Add the staining solution containing a nuclear counterstain. Incubate for 15-30 minutes. Wash the coverslips and mount them onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a fluorescent signal in the nucleus.

Caspase-3 Colorimetric Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell Lysis Buffer

-

Protein Assay Reagent (e.g., BCA or Bradford)

-

2X Reaction Buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis: Treat cells as described for the TUNEL assay. After treatment, collect the cells and centrifuge. Resuspend the cell pellet in chilled cell lysis buffer. Incubate on ice for 10-15 minutes. Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

-

Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume of each well to be equal with cell lysis buffer.

-

Reaction Initiation: Add 2X Reaction Buffer containing the caspase-3 substrate (DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Western Blot for Bcl-2 and Bax

This method is used to determine the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, and an anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Prepare cell lysates as described for the caspase-3 assay.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2 and anti-Bax, typically diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bcl-2 and Bax.

Conclusion

This compound is a valuable research tool for investigating the role of the LPA2 receptor in apoptosis. Its high potency and selectivity make it suitable for dissecting the complex signaling pathways that govern programmed cell death. The experimental protocols provided in this guide offer a robust framework for researchers to explore the therapeutic potential of targeting the LPA2 receptor in diseases characterized by aberrant apoptosis. Given the dual role of LPA2 in cell survival and death, careful and systematic investigation in relevant models is paramount to fully understanding the therapeutic implications of this compound.

References

- 1. Lysophosphatidic Acid Induces Apoptosis of PC12 Cells Through LPA1 Receptor/LPA2 Receptor/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Lysophosphatidic Acid Induces Apoptosis of PC12 Cells Through LPA1 Receptor/LPA2 Receptor/MAPK Signaling Pathway [frontiersin.org]

- 3. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice [pubmed.ncbi.nlm.nih.gov]

H2L5186303: A Potent LPA2 Antagonist for Cell Cycle Regulation and Induction of Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in various cellular processes, including cell proliferation, survival, and migration. Emerging evidence suggests that targeting the LPA2 signaling pathway with this compound offers a promising therapeutic strategy, particularly in oncology, by modulating cell cycle progression and inducing apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its effects on cell cycle regulation, outlining experimental protocols for its characterization, and presenting available quantitative data.

Introduction to this compound

This compound is a small molecule antagonist that exhibits high selectivity for the LPA2 receptor. Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors, including LPA1, LPA2, and LPA3. The LPA2 receptor, in particular, has been shown to be overexpressed in several cancers and is associated with tumor growth and progression. By blocking the binding of LPA to LPA2, this compound effectively inhibits the downstream signaling cascades that promote cancer cell proliferation and survival.

Mechanism of Action: LPA2 Signaling and the Cell Cycle

The LPA2 receptor is coupled to several heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13. Activation of these G proteins by LPA initiates a cascade of intracellular signaling events that converge on key regulators of the cell cycle and apoptosis.

2.1. LPA2-Mediated Proliferation Signaling

Upon LPA binding, LPA2 activates downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways. Both of these signaling axes are central to the regulation of cell proliferation and survival. They promote the expression of key cell cycle proteins, such as Cyclin D1, which in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), drives the cell cycle from the G1 to the S phase. One study has shown that LPA may directly increase the level of cyclin D1 in ovarian cancer cells, thereby increasing their proliferation.[1]

2.2. This compound-Mediated Inhibition of Cell Cycle Progression

By antagonizing the LPA2 receptor, this compound is expected to inhibit the activation of the PI3K/Akt and MAPK/ERK pathways. This disruption of pro-proliferative signaling would lead to a decrease in the expression of G1 cyclins, such as Cyclin D1, and consequently, a reduction in the activity of CDK4/6. The retinoblastoma protein (Rb) would remain in its active, hypophosphorylated state, sequestering the E2F transcription factor and thereby preventing the transcription of genes required for S-phase entry. This would result in a G1-phase cell cycle arrest.

2.3. Induction of Apoptosis

In addition to its role in cell cycle arrest, inhibition of the LPA2 signaling pathway by this compound can also promote apoptosis. The PI3K/Akt pathway is a major pro-survival pathway that, when activated, phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and Forkhead transcription factors. By blocking this pathway, this compound can relieve this inhibition, leading to the activation of the intrinsic apoptotic cascade.

Quantitative Data

| Parameter | Value | Cell Line/System | Effect | Reference |

| IC50 (LPA2) | 9 nM | Calcium mobilization assay | Antagonism of LPA2 receptor | [2][3][4] |

| IC50 (LPA1) | 27,354 nM | Calcium mobilization assay | Selectivity for LPA2 over LPA1 | [3] |

| IC50 (LPA3) | 1,230 - 4,504 nM | Calcium mobilization assay | Selectivity for LPA2 over LPA3 | |

| Cell Proliferation | Inhibition | Various cancer cell lines | Expected decrease in cell number | |

| Apoptosis | Promotion | Various cancer cell lines | Expected increase in apoptotic cells | |

| Cyclin D1 Expression | Expected Decrease | Cancer cells | G1 cell cycle arrest | Inferred |

| CDK4/6 Activity | Expected Decrease | Cancer cells | G1 cell cycle arrest | Inferred |

| Akt Phosphorylation | Expected Decrease | Cancer cells | Inhibition of pro-survival signaling | Inferred |

| ERK Phosphorylation | Expected Decrease | Cancer cells | Inhibition of pro-proliferative signaling | Inferred |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cell cycle regulation and apoptosis.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials : 96-well plates, cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

4.2. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials : 6-well plates, cell culture medium, this compound, PBS, ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution.

-

Procedure :

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

4.3. Western Blotting for Cell Cycle and Apoptosis Markers

This technique is used to detect and quantify the expression levels of specific proteins.

-

Materials : 6-well plates, cell culture medium, this compound, RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax), HRP-conjugated secondary antibodies, chemiluminescence substrate.

-

Procedure :

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

4.4. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials : 6-well plates, cell culture medium, this compound, Annexin V-FITC/PI apoptosis detection kit.

-

Procedure :

-

Treat cells with this compound for 24-48 hours.

-

Harvest cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Signaling Pathways and Experimental Workflows

5.1. LPA2 Signaling Pathway Leading to Cell Proliferation

Caption: LPA2 signaling pathway promoting cell proliferation.

5.2. Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's anti-cancer effects.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for cancers that are dependent on LPA2 signaling. Its ability to induce cell cycle arrest and apoptosis by inhibiting the LPA2-mediated activation of pro-proliferative and pro-survival pathways makes it a compelling molecule for further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this compound's mechanism of action and its potential clinical applications. Further studies are warranted to generate more comprehensive quantitative data on its effects on cell cycle regulators and to validate its efficacy in preclinical in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

H2L5186303: A Selective LPA2 Receptor Antagonist with Potent Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of cellular processes, including inflammation. This document provides a comprehensive overview of the anti-inflammatory properties of this compound, summarizing key preclinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways. The presented data underscores the therapeutic potential of this compound in inflammatory conditions, particularly allergic asthma.

Core Mechanism of Action

This compound exerts its biological effects by selectively binding to and inhibiting the LPA2 receptor. Lysophosphatidic acid (LPA) is a signaling phospholipid that, upon binding to its receptors, can trigger a cascade of downstream events leading to inflammatory responses. By blocking the LPA2 receptor, this compound effectively mitigates these pro-inflammatory signals.

Table 1: Receptor Selectivity of this compound

| Receptor | IC50 (nM) |

| LPA2 | 8.9[1][2] |

| LPA3 | 1230[1] |

| LPA1 | 27354[1] |

Data from a LPA-elicited calcium mobilization assay.[1]

Preclinical Anti-Inflammatory Efficacy

The anti-inflammatory potential of this compound has been primarily investigated in a murine model of ovalbumin (OVA)-induced allergic asthma. In this model, the compound demonstrated significant efficacy in reducing key markers of allergic inflammation when administered before antigen sensitization and challenge.

Table 2: Summary of In Vivo Efficacy in OVA-Induced Allergic Asthma Model

| Parameter | Effect of this compound Treatment |

| Airway Hyper-responsiveness | Suppression |

| Eosinophil Count (BALF) | Inhibition of OVA-induced elevation |

| Mucin Production | Suppression |

| Lung Inflammation Score | Significant reduction |

| Th2 Cytokine (IL-4, IL-13) mRNA levels (BALF) | Significant reduction |

| IL-13 Protein levels (BALF) | Suppression of OVA-induced elevation |

BALF: Bronchoalveolar Lavage Fluid

Furthermore, in vitro studies have shown that this compound can inhibit the antigen-induced degranulation of mast cells in a concentration-dependent manner, suggesting a direct effect on key immune effector cells.

Signaling Pathways

LPA receptors, including LPA2, are known to couple to various G proteins (Gi/o, Gq/11, G12/13) to activate a range of downstream signaling pathways that are crucial for cellular responses such as inflammation. This compound, by antagonizing the LPA2 receptor, is expected to inhibit these signaling cascades. The pro-inflammatory effects of LPA in the context of asthma are linked to the activation of mast cells, chemotaxis of inflammatory cells, and the release of cytokines from bronchial epithelial cells.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice

This protocol is a standard method for inducing an allergic asthma phenotype in mice to test the efficacy of anti-inflammatory compounds.

-

Animals: Female BALB/c mice, 7 weeks old.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin emulsified in aluminum hydroxide (alum) on days 0 and 14.

-

Challenge: From day 21 to 23, mice are challenged with an aerosol of ovalbumin for 1 hour each day.

-

Treatment: this compound is administered at specified doses and time points, for example, before sensitization and/or before challenge.

-

Outcome Measures:

-

Airway Hyper-responsiveness (AHR): Measured 24 hours after the final OVA challenge.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collected 48 hours after the final challenge. Total and differential cell counts (especially eosinophils) are performed. Supernatants are used for cytokine analysis (e.g., ELISA for IL-13).

-

Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucin production.

-

Gene Expression Analysis: RNA is extracted from BALF cells or lung tissue for quantitative real-time PCR (qPCR) to measure the mRNA levels of cytokines like IL-4 and IL-13.

-

In Vitro Mast Cell Degranulation Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

-

Cell Line: RBL-2H3 rat basophilic leukemia cells, a common model for mast cells.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl immunoglobulin E (DNP-IgE).

-

Treatment: Cells are pre-treated with various concentrations of this compound for 30 minutes.

-

Challenge: Degranulation is induced by challenging the cells with dinitrophenyl-human serum albumin (DNP-HSA).

-

Measurement: The release of β-hexosaminidase, an enzyme stored in mast cell granules, is measured as an indicator of degranulation.

Conclusion

This compound is a selective and potent LPA2 receptor antagonist with demonstrated anti-inflammatory activity in preclinical models of allergic asthma. Its ability to suppress airway hyper-responsiveness, reduce eosinophilic inflammation, decrease pro-inflammatory cytokine production, and inhibit mast cell degranulation highlights its potential as a therapeutic candidate for inflammatory diseases. Further investigation into its pharmacokinetic properties and efficacy in other inflammatory models is warranted.

References

The Role of H2L5186303 in Suppressing Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. A critical step in the metastatic cascade is cancer cell migration, a complex process involving dynamic changes in cell adhesion, cytoskeletal reorganization, and degradation of the extracellular matrix. The lysophosphatidic acid (LPA) signaling axis has emerged as a key regulator of these processes in numerous cancers. LPA, a bioactive phospholipid, exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA receptor 2 (LPA2).

Emerging evidence points to the LPA2 receptor as a significant contributor to the malignant phenotype, particularly in promoting cell motility and invasion.[1] This has led to the development of selective antagonists targeting LPA2 as a potential therapeutic strategy to inhibit metastasis. One such antagonist is H2L5186303, a potent and selective inhibitor of the LPA2 receptor. This technical guide provides an in-depth overview of the role of this compound in cancer cell migration, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways.

This compound: A Selective LPA2 Receptor Antagonist

This compound is a small molecule antagonist that exhibits high selectivity for the LPA2 receptor. Its inhibitory activity against other LPA receptor subtypes is significantly lower, making it a valuable tool for dissecting the specific roles of LPA2 in cellular processes.

| Parameter | Value | Assay |

| IC50 for LPA2 | 8.9 nM | LPA-elicited calcium mobilization |

| IC50 for LPA3 | 1230 nM | LPA-elicited calcium mobilization |

| IC50 for LPA1 | 27354 nM | LPA-elicited calcium mobilization |

Table 1: Selectivity Profile of this compound for LPA Receptors.[2]

Inhibition of Cancer Cell Invasion by this compound

Research has demonstrated the efficacy of this compound in attenuating the invasive properties of cancer cells. A key study focused on the human fibrosarcoma cell line HT1080 and a highly invasive subline, HT1080-M6.

The study found that the expression of LPA2 was markedly elevated in the highly invasive HT1080-M6 cells compared to the parental HT1080 cell line.[1] This increased LPA2 expression correlated with a 4.5-fold increase in the invasive activity of the HT1080-M6 cells.[1]

Crucially, treatment with this compound significantly suppressed the high cell invasion activity of these HT1080-M6 cells.[1] This finding directly implicates the LPA2 receptor in mediating the invasive phenotype of these fibrosarcoma cells and highlights the therapeutic potential of its selective antagonist, this compound.

| Cell Line | Treatment | Effect on Invasion | Reference |

| HT1080-M6 (highly invasive fibrosarcoma) | This compound | Significant suppression |

Table 2: Effect of this compound on Cancer Cell Invasion.

Signaling Pathways Implicated in LPA2-Mediated Cell Migration

The pro-migratory effects of LPA2 activation are mediated through the engagement of several downstream signaling cascades. Upon LPA binding, LPA2 couples to heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate these pathways.

A key downstream effector of LPA2 signaling is the Rho family of small GTPases, including RhoA and Rac1. Activation of RhoA, often through Gα12/13, leads to the activation of Rho-associated kinase (ROCK), which promotes the formation of stress fibers and focal adhesions, contributing to the contractile forces required for cell movement. Rac1, on the other hand, is crucial for the formation of lamellipodia, the protrusive structures at the leading edge of a migrating cell.

Furthermore, LPA2 can activate the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways. PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which can modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. The PI3K-Akt pathway is a central regulator of cell survival, proliferation, and migration. These pathways can ultimately influence gene expression, including that of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion.

This compound, by selectively blocking the LPA2 receptor, effectively inhibits the initiation of these downstream signaling cascades, thereby preventing the cellular changes necessary for migration and invasion.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to assess the role of this compound in cancer cell invasion.

Matrigel Invasion Assay

This assay quantifies the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking the in vivo process of tissue invasion.

Materials:

-

HT1080 and HT1080-M6 fibrosarcoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Boyden chambers with 8.0 µm pore size polycarbonate membranes

-

Matrigel Basement Membrane Matrix

-

Serum-free DMEM

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain (for visualization)

-

Microscope

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free DMEM.

-

Add 100 µl of the diluted Matrigel solution to the upper chamber of each Boyden chamber insert.

-

Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

-

-

Cell Preparation:

-

Culture HT1080 and HT1080-M6 cells to sub-confluency.

-

Harvest the cells using trypsin-EDTA and wash with serum-containing medium to inactivate the trypsin.

-

Resuspend the cells in serum-free DMEM at a concentration of 5 x 10^5 cells/ml.

-

-

Invasion Assay Setup:

-

Add 500 µl of DMEM containing 10% FBS (as a chemoattractant) to the lower chamber of the Boyden chambers.

-

Pre-treat the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Add 200 µl of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 24 hours.

-

-

Quantification of Invasion:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells in several random microscopic fields (e.g., 5 fields at 200x magnification).

-

Calculate the average number of invaded cells per field for each treatment condition.

-

Conclusion and Future Directions

The selective LPA2 antagonist this compound has demonstrated clear efficacy in inhibiting cancer cell invasion, particularly in fibrosarcoma cells with high levels of LPA2 expression. Its mechanism of action is rooted in the blockade of LPA2-mediated signaling pathways that are critical for cell motility and the degradation of the extracellular matrix. This makes this compound a promising lead compound for the development of anti-metastatic therapies.

Future research should focus on several key areas:

-

In vivo efficacy: Evaluating the anti-metastatic potential of this compound in preclinical animal models of various cancers.

-

Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics or other targeted agents.

-

Biomarker development: Identifying predictive biomarkers, such as LPA2 expression levels, to select patients who are most likely to respond to this compound treatment.

-

Broader cancer types: Exploring the efficacy of this compound in other cancer types known to have dysregulated LPA signaling, such as ovarian, breast, and prostate cancer.

A deeper understanding of the role of this compound and the LPA2 signaling axis will undoubtedly pave the way for novel and effective strategies to combat cancer metastasis.

References

H2L5186303: A Novel LPA2 Receptor Antagonist for Asthma Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. Lysophosphatidic acid (LPA), a bioactive phospholipid, has emerged as a key mediator in the pathophysiology of asthma. LPA exerts its effects through a family of G protein-coupled receptors, including the LPA2 receptor. Recent preclinical studies have identified H2L5186303 as a potent and selective antagonist of the LPA2 receptor, demonstrating its potential as a therapeutic agent for asthma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and the signaling pathways it modulates.

Core Compound Profile: this compound

This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA2). It has demonstrated significant anti-inflammatory and anti-asthmatic effects in preclinical models.

| Property | Value | Reference |

| Target | LPA2 Receptor | [1][2][3] |

| IC50 (LPA2) | 9 nM | [1][2] |

| IC50 (LPA1) | 27,354 nM | |

| IC50 (LPA3) | 4,504 nM | |

| Chemical Name | (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] | N/A |

| Molecular Formula | C26H20N2O8 | |

| Molecular Weight | 488.45 g/mol |

Preclinical Efficacy in a Murine Model of Allergic Asthma

The therapeutic potential of this compound has been evaluated in a widely used ovalbumin (OVA)-induced allergic asthma model in BALB/c mice. The data consistently demonstrates the compound's ability to attenuate key features of asthma.

Suppression of Airway Inflammation

This compound significantly reduces the infiltration of inflammatory cells into the airways. Treatment with this compound before antigen sensitization and challenge resulted in a marked decrease in the number of total cells, eosinophils, and lymphocytes in the bronchoalveolar lavage fluid (BALF).

| Treatment Group | Total Cells (% of OVA control) | Eosinophils (% of OVA control) | Lymphocytes (% of OVA control) |

| This compound (before sensitization) | 39.1% | 39.1% | 29.3% |

| This compound (before challenge) | 36.3% | 36.3% | Not specified |

Data is presented as the percentage of the cell counts observed in the OVA-treated control group.

Amelioration of Airway Hyperresponsiveness (AHR)

A hallmark of asthma, AHR, is significantly suppressed by this compound. In the OVA-induced asthma model, mice treated with this compound before both sensitization and challenge showed a significant reduction in AHR in response to methacholine.

Reduction of Th2 Cytokine Production

Allergic asthma is predominantly a Th2-driven disease, characterized by the overproduction of cytokines such as IL-4, IL-5, and IL-13. This compound treatment has been shown to suppress the mRNA expression of these key Th2 cytokines in both BALF cells and lung tissue.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol outlines the induction of an allergic asthma phenotype in mice, which is a standard model for evaluating the efficacy of anti-asthmatic compounds.

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)3)

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle for this compound (e.g., DMSO, saline)

-

Nebulizer

Procedure:

-

Sensitization:

-

On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of PBS.

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to each OVA sensitization.

-

-

Challenge:

-

From day 21 to day 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

-

For the challenge treatment group, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to each OVA challenge.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Measure airway hyperresponsiveness to increasing concentrations of methacholine.

-

Collect bronchoalveolar lavage fluid (BALF) for total and differential cell counts.

-

Harvest lung tissue for histological analysis (e.g., H&E and PAS staining) and for measuring cytokine mRNA levels by qPCR.

-

Measurement of Airway Hyperresponsiveness (AHR)

AHR is assessed by measuring the change in lung function in response to a bronchoconstrictor, typically methacholine.

Procedure:

-

Anesthetize the mouse and place it in a whole-body plethysmograph.

-

Record baseline airway resistance.

-

Expose the mouse to nebulized PBS (vehicle control) followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Measure airway resistance at each concentration of methacholine.

-

Calculate the Penh (enhanced pause) value as an index of airway obstruction.

Analysis of Bronchoalveolar Lavage Fluid (BALF)

BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.

Procedure:

-

Euthanize the mouse and cannulate the trachea.

-

Instill and aspirate a known volume of cold, sterile PBS (e.g., 3 x 0.5 mL) into the lungs.

-

Centrifuge the collected BALF to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

Signaling Pathways

LPA2 is a G protein-coupled receptor that, upon activation by LPA, initiates a cascade of intracellular signaling events contributing to the inflammatory response in asthma. This compound, as an antagonist, blocks the binding of LPA to the LPA2 receptor, thereby inhibiting these downstream pathways.

LPA2 Signaling in Airway Epithelial Cells

In airway epithelial cells, LPA binding to the LPA2 receptor can activate multiple G proteins, including Gq, Gi, and G12/13. This leads to the activation of downstream effectors such as phospholipase C (PLC), Rho kinase, and the Ras-MAPK pathway. These signaling cascades culminate in the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines, contributing to the pathophysiology of asthma.

Caption: LPA2 receptor signaling cascade in airway inflammation.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of this compound in a mouse model of asthma.

Caption: Experimental workflow for this compound in an OVA-induced asthma model.

Conclusion

This compound is a promising preclinical candidate for the treatment of asthma. Its high potency and selectivity for the LPA2 receptor, coupled with its demonstrated efficacy in reducing airway inflammation, hyperresponsiveness, and Th2 cytokine production in a relevant animal model, underscore its therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development of this compound as a novel anti-asthmatic agent. Further investigation into the dose-response relationship and the long-term efficacy and safety of this compound is warranted.

References

- 1. Lysophosphatidic Acid Signaling in Airway Epithelium: Role in Airway Inflammation and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic acid stimulates inflammatory cascade in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

H2L5186303 and Spinal Cord Injury: A Technical Guide to a Novel Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinal cord injury (SCI) is a devastating neurological condition with limited therapeutic options. The secondary injury cascade, characterized by inflammation, demyelination, and neuronal cell death, presents a critical window for intervention. Emerging research has identified the lysophosphatidic acid receptor 2 (LPA2) as a key player in the pathophysiology of SCI. This technical guide provides an in-depth overview of the role of LPA2 in SCI and the therapeutic potential of its antagonist, H2L5186303. We will delve into the underlying signaling pathways, summarize preclinical data, and provide detailed experimental protocols relevant to the study of LPA2 antagonists in the context of SCI.

Introduction: The Role of Lysophosphatidic Acid in Spinal Cord Injury

Following a traumatic spinal cord injury, a complex cascade of secondary events exacerbates the initial damage.[1] Bioactive lipids, such as lysophosphatidic acid (LPA), have been recognized as significant contributors to this secondary injury phase.[1] LPA levels increase in the central nervous system after trauma, leading to detrimental effects including inflammation and demyelination.[1] LPA exerts its effects through a family of G protein-coupled receptors (GPCRs), with at least six subtypes (LPA1-6). While the role of LPA1 in SCI has been well-documented, recent studies have highlighted LPA2 as another critical mediator of LPA's harmful effects in this context.[1]

The validation of LPA2 as a therapeutic target has been challenging due to a lack of selective antagonists.[1] this compound has been identified as a potent and selective antagonist of the LPA2 receptor, offering a valuable tool for investigating the role of this receptor in SCI and as a potential therapeutic lead.

This compound: A Selective LPA2 Receptor Antagonist

This compound is a small molecule antagonist with high affinity and selectivity for the LPA2 receptor. Its inhibitory activity has been characterized in vitro, demonstrating its potential to block the downstream signaling pathways activated by LPA.

Quantitative Data: Receptor Binding Affinity

The selectivity of this compound for LPA2 over other LPA receptor subtypes is a critical attribute for its use as a research tool and a potential therapeutic. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for LPA1, LPA2, and LPA3 receptors.

| Receptor Subtype | This compound IC50 (nM) | Reference |

| LPA1 | 27354 | |

| LPA2 | 8.9 | |

| LPA3 | 1230 |

Table 1: In vitro potency and selectivity of this compound for human LPA receptors.

LPA2 Signaling in the Pathophysiology of Spinal Cord Injury

Following spinal cord injury, the expression of LPA2 is upregulated in the spinal cord parenchyma. This upregulation is particularly noted in microglial cells. The activation of LPA2 on microglia triggers a signaling cascade that ultimately leads to oligodendrocyte cell death and subsequent demyelination, contributing to the functional deficits observed after SCI.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by LPA binding to the LPA2 receptor on microglial cells in the context of spinal cord injury.

References

An In-depth Technical Guide to H2L5186303: A Selective LPA2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid (LPA) Receptor 2 (LPA2). This document consolidates key chemical properties, biological activity, and experimental data to serve as a vital resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a small molecule compound identified as a selective inhibitor of the LPA2 receptor. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 139262-76-3 | [1][2][3] |

| Molecular Formula | C₂₆H₂₀N₂O₈ | |

| Molecular Weight | 488.45 g/mol | |

| IUPAC Name | (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO. Also soluble in DMF. | |

| Storage | Store at +4°C |

Biological Activity and Selectivity

This compound is distinguished by its high potency and selectivity for the LPA2 receptor over other LPA receptor subtypes, namely LPA1 and LPA3. This selectivity is crucial for dissecting the specific roles of LPA2 in various physiological and pathological processes. The inhibitory concentrations (IC₅₀) determined in a LPA-elicited calcium mobilization assay demonstrate this selectivity.

| Receptor Target | IC₅₀ (nM) |

| LPA2 | 8.9 |

| LPA3 | 1230 - 4504 |

| LPA1 | 27354 |

Data sourced from multiple suppliers; ranges reflect reported values.

This pharmacological profile makes this compound a valuable tool for investigating LPA2-mediated signaling pathways and its potential as a therapeutic target in diseases such as cancer, fibrosis, and inflammatory conditions like asthma.

Mechanism of Action: Antagonism of LPA2 Signaling

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1-6. LPA2, the target of this compound, couples to various G proteins (Gαi/o, Gαq/11, Gα12/13) to activate downstream signaling cascades. These pathways regulate critical cellular processes such as proliferation, migration, and survival.

This compound acts by competitively binding to the LPA2 receptor, thereby blocking the downstream signaling initiated by LPA. This antagonism can inhibit or attenuate the cellular responses mediated by LPA2 activation. For instance, in cancer cells, LPA2 signaling has been implicated in promoting migration and invasion through pathways involving Rho activation. By blocking this receptor, this compound can attenuate the invasive potential of cancer cells, as observed in fibrosarcoma HT1080 cells.

Figure 1. Antagonistic action of this compound on the LPA2 signaling pathway.

Experimental Protocols and Applications

This compound has been utilized in various experimental models to probe the function of the LPA2 receptor.

The selectivity and potency of this compound are typically determined using a calcium mobilization assay.

-

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration elicited by LPA in cells expressing specific LPA receptors.

-

General Protocol:

-

Cell Culture: Culture cells stably expressing LPA1, LPA2, or LPA3 receptors.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Incubate the cells with varying concentrations of this compound for a predetermined period.

-

LPA Stimulation: Stimulate the cells with a fixed concentration of LPA (typically at its EC₅₀).

-

Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorometric plate reader.

-

Data Analysis: Plot the inhibition of the LPA-induced calcium response against the concentration of this compound to calculate the IC₅₀ value.

-

This compound has demonstrated efficacy in a murine model of allergic asthma, highlighting the pro-inflammatory role of LPA2 in this context.

-

Animal Model: BALB/c mice.

-

Objective: To evaluate the effect of LPA2 antagonism on airway hyper-responsiveness, inflammation, and cytokine production in an allergic asthma model.

-

Experimental Workflow:

-

Sensitization: Mice are sensitized via intraperitoneal (IP) injections of ovalbumin (OVA) emulsified in alum on specific days (e.g., day 0 and day 14).

-

Treatment: A cohort of mice is treated with this compound (e.g., 10 mg/kg) at defined time points, such as before sensitization and/or before challenge.

-

Challenge: Sensitized mice are challenged with aerosolized OVA on subsequent days (e.g., days 21, 22, 23) to induce an asthmatic response.

-

Endpoint Analysis: 24-48 hours after the final challenge, key asthma-related parameters are measured, including:

-

Airway hyper-responsiveness (AHR).

-

Cell counts (eosinophils, lymphocytes) in bronchoalveolar lavage fluid (BALF).

-

Levels of Th1/Th2 cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in BALF and lung tissue.

-

Mucus production in the airways (via histology).

-

-

Figure 2. Experimental workflow for the ovalbumin-induced allergic asthma model.

-

Key Findings: In these models, this compound treatment before sensitization and challenge significantly suppressed airway hyper-responsiveness, reduced inflammatory cell counts in BALF, lowered Th2 cytokine levels, and decreased mucus production.

Summary and Future Directions

This compound is a potent and highly selective LPA2 receptor antagonist that serves as a critical research tool for elucidating the receptor's role in health and disease. Its demonstrated efficacy in preclinical models of inflammation and its potential to modulate cancer cell invasiveness underscore the therapeutic promise of targeting the LPA2 receptor.

Future research should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic profiling.

-

Evaluation in a broader range of disease models, including fibrosis and various cancers.

-

Investigation of its effects on the tumor microenvironment and immune cell trafficking.

This technical guide provides a foundational understanding of this compound, enabling researchers and drug developers to effectively leverage this compound in their scientific investigations.

References

Methodological & Application

Application Notes and Protocols: H2L5186303 In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of the LPA2 receptor antagonist, H2L5186303, to mice, based on established research methodologies. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1] It is a valuable tool for investigating the role of the LPA2 signaling pathway in various physiological and pathological processes. Published research has demonstrated its efficacy in a mouse model of allergic asthma, highlighting its potential as a therapeutic agent.[2] This document outlines the necessary steps for preparing and administering this compound to mice for in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo administration of this compound in mice, as derived from the specified literature.

| Parameter | Value | Species/Strain | Disease Model | Source |

| Dosage | 1 mg/kg | Female BALB/c mice (6-week-old) | Ovalbumin (OVA)-Induced Allergic Asthma | |

| Administration Route | Intraperitoneal (i.p.) Injection | Female BALB/c mice | Ovalbumin (OVA)-Induced Allergic Asthma | |

| Vehicle | DMSO (for initial stock), further dilution in physiological buffer (e.g., PBS) is standard practice. | Not explicitly stated, but implied by solubility data. | Not Applicable | |

| Timing of Administration | 30 minutes before ovalbumin sensitization or challenge | Female BALB/c mice | Ovalbumin (OVA)-Induced Allergic Asthma | |

| Solubility | Soluble to 100 mM in DMSO | Not Applicable | Not Applicable |

Experimental Protocol: Intraperitoneal Administration of this compound in an Allergic Asthma Mouse Model

This protocol is based on the methodology described in the study by Lee et al. (2022).

3.1. Materials

-

This compound (purity ≥98%)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

6-week-old female BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Sterile syringes (1 mL) and needles (27G or smaller)

-

Analytical balance

-

Vortex mixer

-

Sterile microcentrifuge tubes

3.2. Preparation of Dosing Solution (1 mg/mL stock in DMSO)

-

Aseptically weigh the required amount of this compound.

-

In a sterile microcentrifuge tube, dissolve this compound in DMSO to create a stock solution of 1 mg/mL. Given its solubility of up to 100 mM (48.8 mg/mL), a 1 mg/mL solution should dissolve readily.

-

Vortex the solution until the compound is completely dissolved.

-

Store the stock solution at -20°C for short-term storage. For long-term storage, refer to the manufacturer's instructions.

3.3. Preparation of Final Dosing Solution (for 1 mg/kg dosage)

-

On the day of administration, thaw the this compound stock solution.

-

Calculate the required volume of the final dosing solution based on the body weight of the mice and the desired injection volume (typically 100 µL for a 20-25 g mouse).

-

Dilute the 1 mg/mL stock solution with sterile PBS to achieve the final desired concentration. For a 1 mg/kg dose in a 20g mouse, you would need 20 µg of this compound. This would be 20 µL of the 1 mg/mL stock solution, which can be brought up to the final injection volume with sterile PBS. It is crucial to keep the final DMSO concentration as low as possible (ideally below 5%) to avoid toxicity.

-

Vortex the final dosing solution thoroughly before administration.

3.4. Administration Procedure

-

Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Record the body weight of each mouse before administration to accurately calculate the dose.

-

Administer this compound via intraperitoneal (i.p.) injection 30 minutes prior to either the ovalbumin (OVA) sensitization or the OVA challenge.

-

For the asthma model, sensitization can be induced by an i.p. injection of OVA mixed with alum on days 0 and 14.

-

The challenge can be performed by exposing the mice to nebulized OVA on subsequent days (e.g., days 28, 29, and 30).

-

A control group receiving the vehicle (DMSO and PBS mixture) should be included in the experimental design.

-

Monitor the mice for any adverse reactions following the injection.

Visualizations

Experimental Workflow for this compound Administration in an Asthma Model

Caption: Workflow for this compound administration in a mouse asthma model.

LPA2 Signaling Pathway Inhibition by this compound

Caption: Inhibition of the LPA2 signaling pathway by this compound.

References

Application Notes and Protocols for H2L5186303 Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction